molecular formula C11H8BrN3O B2648321 2-bromo-N-(pyrimidin-2-yl)benzamide CAS No. 346723-67-9

2-bromo-N-(pyrimidin-2-yl)benzamide

Cat. No. B2648321
CAS RN: 346723-67-9
M. Wt: 278.109
InChI Key: IZOYUYXCWVOPLG-UHFFFAOYSA-N
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Description

“2-bromo-N-(pyrimidin-2-yl)benzamide” is a chemical compound with the molecular formula C11H8BrN3O . It is a type of N-heterocyclic amide, which plays an essential role in the composition of many important medicines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrimidine derivatives containing an amide moiety were synthesized in a study . The synthesis involved condensation reactions of 3-bromobenzoyl chloride with 2-aminopyridine or 2-aminopyrimidine .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(pyrimidin-2-yl)benzamide” can be represented by the InChI code: 1S/C11H8BrN3O/c12-9-5-2-1-4-8(9)10(16)15-11-13-6-3-7-14-11/h1-7H,(H,13,14,15,16) .


Physical And Chemical Properties Analysis

“2-bromo-N-(pyrimidin-2-yl)benzamide” has a molecular weight of 278.11 . It is typically found in powder form .

Scientific Research Applications

Synthesis and Biological Evaluation

2-bromo-N-(pyrimidin-2-yl)benzamide serves as a key intermediate in the synthesis of diverse organic molecules, including pyrimidine derivatives that have been explored for their antifungal and antimicrobial properties. For instance, novel pyrimidine derivatives containing an amide moiety have demonstrated significant antifungal activities against various pathogens, highlighting their potential as antifungal agents (Wu et al., 2021). Similarly, compounds derived from reactions involving 2-bromo-N-(pyrimidin-2-yl)benzamide have been investigated for their antimicrobial activities, suggesting their usefulness in developing new antibacterial and antifungal therapies (Al-Haiza et al., 2003).

Anticancer Potential

The structural modification and biological evaluation of compounds related to 2-bromo-N-(pyrimidin-2-yl)benzamide have led to the discovery of potential anticancer drugs. For example, derivatives have been identified as histone deacetylase (HDAC) inhibitors, showing promise in blocking cancer cell proliferation and inducing apoptosis, which are crucial mechanisms in cancer therapy (Zhou et al., 2008).

Chemical Synthesis and Material Science

Beyond biomedical applications, 2-bromo-N-(pyrimidin-2-yl)benzamide and its derivatives find applications in chemical synthesis and material science. Sustainable synthesis approaches utilizing such compounds have been developed for the production of quinolines and pyrimidines, important in various chemical industries and research fields (Mastalir et al., 2016). These methodologies emphasize atom efficiency and environmental friendliness, indicating the compound's role in green chemistry initiatives.

properties

IUPAC Name

2-bromo-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-9-5-2-1-4-8(9)10(16)15-11-13-6-3-7-14-11/h1-7H,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOYUYXCWVOPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(pyrimidin-2-yl)benzamide

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